tert-Butyl 3-(cyclohexylamino)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

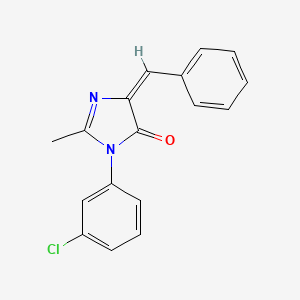

“tert-Butyl 3-(cyclohexylamino)propanoate” is a chemical compound with a molecular weight of 227.35 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H25NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h11,14H,4-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.科学的研究の応用

Stereoselective Synthesis

Research on the stereoselective hydrogenation of tert-butylphenols over charcoal-supported rhodium catalyst in supercritical carbon dioxide (scCO2) solvent has shown improved selectivity for cis-tert-butylcyclohexanols, highlighting the potential of tert-butyl derivatives in facilitating stereoselective chemical reactions (Hiyoshi et al., 2007).

Biosynthesis Applications

Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media has demonstrated the utility of tert-butyl derivatives in the efficient synthesis of key intermediates for pharmaceuticals, such as atorvastatin and rosuvastatin (Liu et al., 2018).

Material Science and Encapsulation

The encapsulation of nanosized silica by in situ polymerization of tert-butyl acrylate monomer showcases the use of tert-butyl derivatives in developing new materials for technological applications, such as encapsulated inorganic resist technology (Sondi et al., 2000).

Molecular and Crystal Structure Analysis

The molecular and crystal structure analysis of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate has provided insights into the conformation-stabilizing function of weak intermolecular bonding, which is crucial for understanding the behavior of tert-butyl derivatives in solid states (Kozioł et al., 2001).

Catalysis and Chemical Reactions

The role of tert-butyl derivatives in catalysis and chemical reactions is further illustrated by studies on the formation of an oxametallacycle surface intermediate via thermal activation of 1-chloro-2-methyl-2-propanol on Ni(100), which highlights the transformation pathways facilitated by tert-butyl groups (Zhao et al., 2010).

特性

IUPAC Name |

tert-butyl 3-(cyclohexylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)9-10-14-11-7-5-4-6-8-11/h11,14H,4-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEGEGRJAGMVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)

![4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353475.png)

![4-(2,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353483.png)

amino}propanoic acid](/img/structure/B6353489.png)

amino}propanoic acid](/img/structure/B6353493.png)

![3-{[(Tert-butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)

amino}propanoic acid](/img/structure/B6353506.png)

amino}propanoic acid](/img/structure/B6353509.png)

amino}propanoic acid](/img/structure/B6353514.png)

![tert-butyl 3-{[(oxolan-2-yl)methyl]amino}propanoate](/img/structure/B6353536.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)